Methyl 5-phenylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

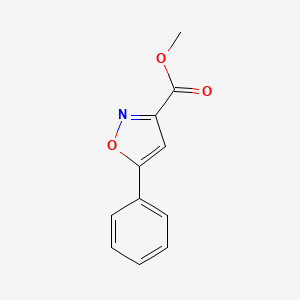

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPLCJOQBDGMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358625 | |

| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51677-09-9 | |

| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Methyl 5-phenylisoxazole-3-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound featuring a phenyl group attached to an isoxazole ring.[1] This structure makes it a valuable building block in organic synthesis, particularly for creating more complex bioactive molecules.[1] It is typically a white to yellow crystalline solid.[1][2]

The quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][3][4] |

| Molecular Weight | 203.19 g/mol | [3][4] |

| Melting Point | 78-86 °C | [1] |

| Boiling Point | 370.2 ± 30.0 °C | [2] (Predicted) |

| Density | 1.204 ± 0.06 g/cm³ | [2] (Predicted) |

| Appearance | White crystals | [1] |

| pKa | -6.43 ± 0.28 | [2] (Predicted) |

| InChI Key | XMPLCJOQBDGMKT-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)c1cc(on1)-c2ccccc2 | [3][4] |

| CAS Number | 51677-09-9 | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum was recorded on a 300.135 MHz spectrometer using DMSO-d6 as the solvent.[5]

-

Mass Spectrometry: Mass spectral data is available and can be used to confirm the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 5-phenylisoxazole-3-carboxylic acid.[2] An alternative synthesis involves the alcoholysis of 3-phenylisoxazole-5-carbonyl chloride.[3]

Detailed Protocol via Alcoholysis: [3]

-

Acid Chloride Formation: 5-phenylisoxazole-3-carboxylic acid (10 mmol, 1.95 g) is dissolved in 100 ml of dichloromethane. The solution is cooled in an ice bath. Thionyl chloride (12 mmol, 1.43 g) is added dropwise while stirring, and the mixture is stirred for 20 minutes. The solvent is then removed under reduced pressure. The resulting crude 5-phenylisoxazole-3-carbonyl chloride is used in the next step without further purification.

-

Esterification: Methanol (20 mmol, 0.64 g) is added to the crude acid chloride. The mixture is stirred for 6 hours at room temperature.

-

Purification: The resulting residue is purified to yield this compound as a white solid (1.54 g; 76% yield). Recrystallization from dichloromethane can provide colorless plate-like crystals suitable for X-ray diffraction analysis.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.

Role in Xanthine Oxidase Inhibition

Derivatives of the 5-phenylisoxazole-3-carboxylic acid scaffold have been identified as potent inhibitors of xanthine oxidase.[4] This enzyme plays a key role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[8] By inhibiting xanthine oxidase, these compounds can reduce uric acid levels.

The diagram below illustrates the logical relationship of this therapeutic approach.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various compounds with potential therapeutic and agricultural applications.

-

Pharmaceutical Development: It is a key building block for novel drug candidates, particularly those with anti-inflammatory, analgesic, and neuroprotective properties.[1] Its derivatives are actively researched as non-purine inhibitors of xanthine oxidase for the treatment of gout.[4]

-

Agrochemical Chemistry: This compound is also utilized as an intermediate in the creation of new agrochemicals, such as herbicides and pesticides.[1]

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

Elucidating the Structure of Methyl 5-Phenylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of methyl 5-phenylisoxazole-3-carboxylate. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines the key spectroscopic and synthetic methodologies employed to confirm the structure of this heterocyclic compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . The molecule consists of a central isoxazole ring substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 3-position. A reported melting point for this compound is 81°C.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, and the methyl ester protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~7.80 - 7.90 | Multiplet |

| ~7.45 - 7.60 | Multiplet |

| ~7.00 | Singlet |

| ~3.95 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1730 | C=O stretch (ester) |

| ~1610, 1580, 1490 | C=C stretch (aromatic) |

| ~1450 | C=N stretch (isoxazole) |

| ~1250 | C-O stretch (ester) |

| ~900 - 690 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 203.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the [3+2] cycloaddition reaction and the esterification of the corresponding carboxylic acid.

Synthesis via [3+2] Cycloaddition

This method involves the reaction of a nitrile oxide with an alkyne.

Protocol:

-

In situ generation of benzonitrile oxide: To a solution of benzaldoxime in an appropriate solvent (e.g., dichloromethane or chloroform), a suitable oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T is added portion-wise at room temperature. The reaction is stirred until the complete conversion of the aldoxime.

-

Cycloaddition: Methyl propiolate is added to the reaction mixture containing the in situ generated benzonitrile oxide. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis via Esterification of 5-Phenylisoxazole-3-carboxylic acid

This method involves the conversion of the corresponding carboxylic acid to its methyl ester.

Protocol:

-

Reaction Setup: 5-Phenylisoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by the addition of methanol.

-

Esterification: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

This guide provides a foundational understanding of the structural elucidation of this compound, integrating predictive spectroscopic data with established synthetic protocols. This information is critical for researchers engaged in the synthesis and biological evaluation of novel isoxazole-based compounds.

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific compound is not readily found in the literature, the following tables summarize the expected and reported data based on available information and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet | 2H | Aromatic protons (ortho to isoxazole ring) |

| ~7.5-7.6 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~7.0 | Singlet | 1H | H-4 (isoxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (methyl ester) |

Note: Predicted values based on spectral data of analogous compounds. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C-5 (isoxazole ring, attached to phenyl) |

| ~160-163 | C=O (ester carbonyl) |

| ~158-160 | C-3 (isoxazole ring, attached to carboxylate) |

| ~130-132 | Aromatic C-H (para) |

| ~129-130 | Aromatic C-H (ortho/meta) |

| ~126-128 | Aromatic C (ipso, attached to isoxazole) |

| ~100-105 | C-4 (isoxazole ring) |

| ~52-54 | -OCH₃ (methyl ester) |

Note: Predicted values based on the analysis of similar isoxazole structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~2950-3000 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600-1620 | Medium-Strong | C=N stretch (isoxazole ring) |

| ~1450-1580 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1300-1400 | Medium-Strong | C-O stretch (ester) |

| ~1000-1250 | Strong | C-O-C stretch (ester and isoxazole ring) |

| ~750-770 & ~690-710 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Note: Expected absorption bands based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺, Molecular ion |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Predicted fragmentation pattern. The relative intensities of the peaks can vary depending on the ionization method.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 5-phenylisoxazole-3-carboxylic acid.

-

Preparation of 5-phenylisoxazole-3-carboxylic acid: This precursor can be synthesized through a [3+2] cycloaddition reaction between an appropriate benzaldoxime and an acetylenic compound, followed by oxidation.

-

Esterification: 5-phenylisoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The reaction mixture is then refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution, a drop of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, a dilute solution in a volatile solvent is injected. For LC-MS, a solution in a mobile phase-compatible solvent is used.

-

Ionization: Electron ionization (EI) is a common technique for GC-MS, providing detailed fragmentation patterns. Electrospray ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often keeps the molecular ion intact.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, although partially predictive due to the limited availability of published spectra, serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, which is essential for unambiguous structural confirmation and for advancing research in drug discovery and materials science.

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of Methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details established synthetic protocols, thorough characterization data, and experimental workflows to support research and development efforts.

Core Compound Properties

This compound is a white to yellow crystalline solid.[1] It is an organic compound with the chemical formula C11H9NO3.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [3][4] |

| Melting Point | 81°C | [1] |

| Appearance | White to yellow crystalline solid | [1] |

| Solubility | Soluble in ethanol and xylene | [1] |

| InChI | 1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | [3] |

| InChI Key | XMPLCJOQBDGMKT-UHFFFAOYSA-N | [3][5] |

| SMILES | COC(=O)c1cc(on1)-c2ccccc2 | [3] |

Synthesis of this compound

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available. The preparation of this compound can be approached through two primary, well-established routes: 1,3-dipolar cycloaddition and the condensation of a β-ketoester with hydroxylamine, followed by esterification.

Synthetic Workflow Overview

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This method is a classic and highly effective way to construct the isoxazole ring.[6][7] It involves the reaction of a nitrile oxide, generated in situ, with an alkyne.

-

In situ Generation of Nitrile Oxide: A solution of methyl chlorooximeacetate (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a flask equipped with a magnetic stirrer and cooled to 0°C.

-

A base, typically triethylamine (TEA, 1.1 eq), is added dropwise to the solution. The reaction mixture is stirred for 30 minutes at 0°C to facilitate the formation of the methyl carbonitrile oxide intermediate.

-

Cycloaddition Reaction: Phenylacetylene (1.0 eq) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure this compound.

Protocol 2: Synthesis from β-Ketoester and Hydroxylamine followed by Esterification

This approach involves the initial formation of the isoxazole carboxylic acid, which is subsequently esterified.[8][9][10]

-

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid:

-

To a solution of methyl benzoylpyruvate (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) is added.

-

The mixture is heated to reflux for 2-4 hours and monitored by TLC.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of 5-phenylisoxazole-3-carboxylic acid.[11]

-

The solid is collected by filtration, washed with cold water, and dried.

-

-

Esterification:

-

The synthesized 5-phenylisoxazole-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol (MeOH).[1]

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is added carefully.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude ester, which can be further purified by recrystallization or column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow involves a combination of spectroscopic and physical analyses.

Characterization Workflow

Caption: Standard workflow for the characterization of the title compound.

Spectroscopic and Physical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule in solution. The expected signals for this compound are detailed below.

| Data Type | Description | Reference |

| ¹H NMR | A proton NMR spectrum was recorded in DMSO-d6. Key signals include a singlet for the methyl ester protons and multiplets for the phenyl ring protons and a singlet for the isoxazole proton. | [5] |

| ¹³C NMR | Although a specific spectrum for the title compound is not cited, related structures show characteristic peaks for the isoxazole ring carbons, the phenyl carbons, the ester carbonyl, and the methyl carbon.[12] | [12] |

Note: Chemical shifts are highly dependent on the solvent used. The data from SpectraBase was acquired in DMSO-d6.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

| Data Type | Description | Reference |

| Monoisotopic Mass | 203.05824 Da | [2] |

| Predicted Adducts | Common adducts observed in ESI-MS include [M+H]⁺ (m/z 204.06552), [M+Na]⁺ (m/z 226.04746), and [M-H]⁻ (m/z 202.05096). | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Peak Assignment | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

| C=C Stretch (Aromatic & Isoxazole) | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-H Bending (Aromatic) | 690-710 and 730-770 (monosubstituted) |

Note: These are typical ranges. The asymmetric and symmetric stretches of the carboxylate group are found between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.[13]

Crystallographic Data

While crystal structure data for the title compound is not directly available in the search results, data for its regioisomer, Methyl 3-phenylisoxazole-5-carboxylate , provides valuable comparative information. In this isomer, the dihedral angle between the phenyl and isoxazole rings is 19.79 (12)°.[4] This provides an indication of the likely conformation of the 5-phenyl isomer.

This guide serves as a foundational resource for the synthesis and detailed analysis of this compound. The provided protocols and data are intended to facilitate its preparation and characterization in a research setting, enabling further exploration of its potential applications.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - Methyl 5-phenyl-1,2-oxazole-3-carboxylate (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Biological activity of isoxazole core structures

An In-depth Technical Guide to the Biological Activity of Isoxazole Core Structures

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast number of derivatives with a broad spectrum of biological activities. This technical guide provides a detailed exploration of the significant therapeutic applications of isoxazole-containing compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, presents detailed experimental protocols for key biological assays, and visualizes complex signaling pathways and experimental workflows to facilitate understanding and further research in this dynamic field.

Introduction to the Isoxazole Core

Isoxazole is an aromatic heterocyclic compound that has become a cornerstone in the design of novel therapeutic agents.[1][2] The arrangement of the nitrogen and oxygen atoms within the ring influences its electronic distribution, allowing it to act as a versatile pharmacophore capable of engaging in various biological interactions. The stability of the isoxazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects and improved pharmacokinetic profiles.[1] Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, feature the isoxazole core, highlighting its clinical significance.[1]

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key proteins crucial for tumor growth and survival.[4][5]

Mechanism of Action: HSP90 Inhibition

A significant number of anticancer isoxazoles function by inhibiting Heat Shock Protein 90 (HSP90).[4][6] HSP90 is a molecular chaperone responsible for the proper folding, stability, and activation of numerous "client" proteins, many of which are oncoproteins critical for cancer cell proliferation and survival, such as HER2, and AKT.[6][7] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, isoxazole inhibitors block its chaperone function.[8] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately triggering cell cycle arrest and apoptosis.[7] A common biomarker for HSP90 inhibition is the upregulation of HSP70.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Curcumin Isoxazole Derivative (40) | MCF-7 (Breast Cancer) | 3.97 | [9][10] |

| Curcumin (Parent Compound) | MCF-7 (Breast Cancer) | 21.89 | [9][10] |

| Diosgenin Isoxazole Derivative (24) | MCF-7 (Breast Cancer) | 9.15 | [9][10] |

| Diosgenin Isoxazole Derivative (24) | A549 (Lung Cancer) | 14.92 | [9][10] |

| Dihydropyrazole (45) | A549 (Lung Cancer) | 2 (µg/mL) | [11] |

| Dihydropyrazole (39) | A549 (Lung Cancer) | 4 (µg/mL) | [11] |

| NVP-AUY922 (HSP90 Inhibitor) | Various Solid Tumors | Low Nanomolar Range | [4] |

| Isoxazole Compound 5 | HeLa (Cervical Cancer) | 14 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Protocol Steps:

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[3][13]

-

Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).[13]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[13]

-

MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[1][3]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.[1][3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity

Isoxazole derivatives are well-known for their potent anti-inflammatory effects.[14] The most notable examples are the selective COX-2 inhibitors, known as "coxibs," such as Valdecoxib.[15]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[10][15] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[15] Selective COX-2 inhibitors, like the isoxazole-containing Valdecoxib, specifically block the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins (like PGE2) without significantly affecting the gastroprotective functions of COX-1.[14][16] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Quantitative Data: Anti-inflammatory Activity

The following table presents data for Valdecoxib, a well-characterized isoxazole-based COX-2 inhibitor.

| Compound | Target/Assay | IC50 / ED50 | Reference |

| Valdecoxib | Recombinant Human COX-2 | 0.005 µM (IC50) | [4] |

| Valdecoxib | Recombinant Human COX-1 | 150 µM (IC50) | [4] |

| Valdecoxib | Human Whole Blood Assay (COX-2) | 0.24 µM (IC50) | [4] |

| Valdecoxib | Rat Paw Edema Assay | 5.9 mg/kg (ED50) | [4] |

| Valdecoxib | Rat Adjuvant Arthritis Assay | 0.03 mg/kg (ED50) | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.[11][17] Injection of carrageenan into the rat's paw induces a reproducible inflammatory response characterized by swelling (edema).[5]

Protocol Steps:

-

Animal Acclimatization: Male Sprague Dawley or Wistar rats (180–250 g) are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment but allowed free access to water.[9][18]

-

Grouping and Baseline Measurement: Animals are randomly divided into groups (n=5-6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole compound.[5][18] The initial volume of the right hind paw of each rat is measured using a plethysmometer.[5]

-

Compound Administration: The test compounds and standard drug are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.[5][17] The control group receives the vehicle only.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][11]

-

Measurement of Paw Volume: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.[5]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage inhibition of edema for each treated group is calculated using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] × 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.[18]

-

Antimicrobial Activity

The isoxazole scaffold is present in numerous compounds with significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[17][19]

Mechanism of Action

The mechanisms of antimicrobial action for isoxazole derivatives are varied. Some, like sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The inhibition of this pathway disrupts the production of nucleotides, leading to a bacteriostatic effect.[2] Other isoxazole derivatives may function by disrupting the bacterial cell wall or membrane, or by inhibiting other crucial metabolic pathways.[2][20]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-based Chalcone (28) | S. aureus | 1 | [11] |

| Isoxazole-based Chalcone (28) | E. coli | 1 | [11] |

| Dihydropyrazole (46) | C. albicans (Fungus) | 2 | [11] |

| Oxazoloisoxazole (4g) | C. albicans | 6 | [18] |

| Oxazoloisoxazole (4e) | B. subtilis | 10 | [18] |

| Oxazoloisoxazole (4h) | E. coli | 30 | [18] |

| Isoxazole derivatives (18) | B. subtilis | 31.25 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21]

Protocol Steps:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of the isoxazole test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB).[21][22] This typically results in 100 µL volumes per well.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22][23]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[22]

-

Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension (typically 5-10 µL, depending on the system, to reach the final volume and cell concentration). Leave a well with uninoculated broth as a sterility control and a well with inoculated broth without any drug as a positive growth control.[21]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[21]

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[21][23]

Conclusion

The isoxazole core is a remarkably versatile and pharmacologically significant scaffold. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The ability to inhibit critical cellular targets such as HSP90 and COX-2 underscores the therapeutic potential of this heterocyclic system. The standardized protocols provided herein offer a framework for the consistent evaluation of novel isoxazole compounds, while the visualized pathways aim to clarify their mechanisms of action. Continued exploration and derivatization of the isoxazole core will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. atcc.org [atcc.org]

- 4. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. litfl.com [litfl.com]

- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate (CAS: 51677-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with a core isoxazole structure, recognized for its role as a versatile building block in the synthesis of pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its role as a potential xanthine oxidase inhibitor. Detailed experimental protocols and visual representations of key processes are included to support researchers in their drug discovery and development endeavors.

Chemical Properties and Identification

This compound is a white crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51677-09-9 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | 78-86 °C | [2] |

| Appearance | White crystals | [2] |

| SMILES | COC(=O)c1cc(on1)-c2ccccc2 | |

| InChI | 1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 |

Synthesis

The synthesis of this compound is typically achieved through the esterification of 5-phenylisoxazole-3-carboxylic acid. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for a similar isoxazole derivative.

Materials:

-

5-phenylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-phenylisoxazole-3-carboxylic acid in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir in the ice bath for 20-30 minutes.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-phenylisoxazole-3-carbonyl chloride is used in the next step without further purification.

-

To the crude acid chloride, add methanol and stir the mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

While a publicly available spectrum indicates the presence of proton signals, detailed peak assignments are inferred from related structures and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Aromatic protons (ortho to phenyl-isoxazole bond) |

| ~7.5-7.6 | m | 3H | Aromatic protons (meta and para) |

| ~7.0 | s | 1H | Isoxazole C4-H |

| ~3.9 | s | 3H | Methyl ester (-OCH₃) |

¹³C NMR Spectroscopy

Predicted chemical shifts for the carbon atoms are provided below based on the analysis of similar isoxazole structures.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | Ester Carbonyl (C=O) |

| ~160 | Isoxazole C5 |

| ~158 | Isoxazole C3 |

| ~131 | Phenyl C-para |

| ~129 | Phenyl C-meta |

| ~127 | Phenyl C-ipso |

| ~126 | Phenyl C-ortho |

| ~110 | Isoxazole C4 |

| ~53 | Methyl ester (-OCH₃) |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, 1450 | C=C stretch (aromatic and isoxazole rings) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxyl group (-COOCH₃, m/z = 59).

Biological Activity and Potential Applications

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated for their biological activities, with a notable focus on their potential as enzyme inhibitors.

Xanthine Oxidase Inhibition

Drug Development and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules.[1] Its potential applications extend to the development of agents with neuroprotective, anti-inflammatory, and analgesic properties.[1]

Proposed Mechanism of Action: Xanthine Oxidase Inhibition

The proposed interaction of isoxazole-based inhibitors with xanthine oxidase involves the binding of the heterocyclic ring system to the molybdenum-pterin active site of the enzyme. This interaction can be influenced by the nature and position of substituents on the phenyl and isoxazole rings.

References

An In-depth Technical Guide to Methyl 5-phenylisoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This whitepaper provides a detailed overview of Methyl 5-phenylisoxazole-3-carboxylate, a versatile heterocyclic compound. It covers its chemical properties, synthesis, and significant applications in pharmaceutical and agrochemical research, with a focus on its role as a synthetic building block and its biological activities.

Compound Identification and Chemical Properties

This compound is formally recognized by the IUPAC name Methyl 5-phenyl-1,2-oxazole-3-carboxylate . It is a solid, crystalline compound at room temperature.[1][2] This molecule features a central isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 3-position. This structure makes it a valuable intermediate in organic synthesis.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | Methyl 5-phenyl-1,2-oxazole-3-carboxylate | ChemBK |

| Synonyms | 5-Phenyl-isoxazole-3-carboxylic acid methyl ester | Chem-Impex, ChemBK |

| CAS Number | 51677-09-9 | Chem-Impex, ChemBK |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [1][3] |

| Melting Point | 78-86 °C | [3] |

| SMILES String | COC(=O)c1cc(on1)-c2ccccc2 | [2][4] |

| InChI Key | XMPLCJOQBDGMKT-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-phenylisoxazole-3-carboxylic acid.[1] This reaction is a standard procedure in organic chemistry. A generalized protocol based on common esterification methods is provided below.

Experimental Protocol: Esterification of 5-phenylisoxazole-3-carboxylic acid

-

Acid Chloride Formation (Intermediate Step):

-

Dissolve 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5][6]

-

Cool the solution in an ice bath.

-

Add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise to the stirred solution.[5] Alternatively, other chlorinating agents like bis(trichloromethyl) carbonate can be used in the presence of a catalyst.[6]

-

Allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC). The formation of the intermediate acyl chloride is the primary objective.[6]

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

-

Esterification:

-

To the crude 5-phenylisoxazole-3-carbonyl chloride, add methanol (CH₃OH) in excess, which acts as both the reagent and the solvent.[5]

-

Stir the mixture at room temperature for 6-12 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Alternatively, the carboxylic acid can be directly esterified by refluxing with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the excess methanol under reduced pressure.

-

Dissolve the resulting residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane or an ethanol/water mixture) to yield the final product as a white solid.[5]

-

Synthesis Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

Technical Guide: Solubility of Methyl 5-Phenylisoxazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data, this document presents a framework for determining and understanding its solubility profile. It includes detailed, generalized experimental protocols for solubility determination and illustrative data presented in a structured format. Furthermore, this guide offers visual representations of the experimental workflow to aid in laboratory application.

Introduction

This compound is a molecule featuring a phenyl group attached to an isoxazole ring, making it a valuable building block in organic synthesis, particularly for the development of bioactive molecules with potential therapeutic applications. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide addresses the solubility of this compound in common organic solvents, providing methodologies for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 78-86 °C |

| General Solubility | Soluble in ethanol and xylene |

Solubility Data

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, to illustrate the expected solubility profile and to provide a template for reporting experimental findings, a representative set of hypothetical solubility data in various organic solvents at ambient temperature (25 °C) is presented in Table 2.

Disclaimer: The following data is illustrative and intended for representational purposes only. Actual experimental values may vary.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) |

| Methanol | 6.6 | 5.2 |

| Ethanol | 5.2 | 3.8 |

| Isopropanol | 4.3 | 2.1 |

| Acetone | 5.4 | 15.5 |

| Ethyl Acetate | 4.3 | 10.2 |

| Dichloromethane | 3.4 | 25.8 |

| Toluene | 2.3 | 8.7 |

| Hexane | 0.0 | <0.1 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common techniques used to determine the solubility of a crystalline solid like this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed scintillation vial.

-

Record the initial mass of the vial and the compound.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Record the mass of the vial containing the saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dissolved solid is obtained.

-

Record the final mass of the vial with the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving an accurately weighed amount of this compound in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of the Saturated Solution:

-

Follow steps 1-8 of the Gravimetric Method (Section 4.1).

-

-

Analysis:

-

Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

Caption: Workflow for generating a standard calibration curve for spectrophotometric analysis.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its application in research and development. This guide has provided a framework for understanding and determining this property. While quantitative data remains sparse in the public domain, the experimental protocols and illustrative data presented herein offer a robust starting point for researchers. The provided workflows aim to streamline the experimental process, ensuring accurate and reproducible results. Further research to populate the solubility profile of this compound across a wider range of solvents and temperatures is highly encouraged.

Thermal Stability of Methyl 5-phenylisoxazole-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential pharmaceutical candidate, a thorough understanding of its physicochemical properties, including thermal stability, is paramount for formulation development, manufacturing, and ensuring shelf-life. This technical guide provides an overview of the available information regarding the thermal stability of this compound and related isoxazole derivatives.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Molecular Weight | 203.19 g/mol | N/A |

| Melting Point | 81-86 °C | N/A |

| Boiling Point | 370.2 °C (Predicted) | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Thermal Stability Analysis

A comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the thermal stability of this compound using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). While a conference abstract has mentioned the study of "Vinylnitrene formation from this compound in solution and in crystal lattices," suggesting investigation into its thermolysis, specific quantitative data such as decomposition onset temperature or detailed thermal degradation pathways are not publicly available.

General Thermal Behavior of Isoxazole Derivatives

In the absence of specific data for this compound, we can infer potential thermal behavior from studies on related isoxazole compounds. Generally, the isoxazole ring is known to undergo thermal decomposition, often initiated by the cleavage of the weak N-O bond. The stability of the ring and the decomposition pathway can be significantly influenced by the nature and position of substituents on the ring.

For instance, studies on other aryl-substituted isoxazoles have shown that thermal decomposition can lead to a variety of products through complex rearrangement mechanisms. The presence of ester and phenyl groups, as in the case of this compound, will likely influence the degradation profile.

Hypothetical Experimental Workflow for Thermal Stability Assessment

For researchers intending to investigate the thermal stability of this compound, a standard experimental workflow is proposed. This workflow is depicted in the following diagram generated using the DOT language.

The Discovery and History of 5-Phenylisoxazole-3-Carboxylic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole-3-carboxylic acid ester scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as inhibitors of xanthine oxidase, but also showing potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this important class of compounds. It details key experimental protocols, presents quantitative structure-activity relationship data, and visualizes relevant synthetic and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Isoxazole Core

The story of 5-phenylisoxazole-3-carboxylic acid esters begins with the discovery of its parent heterocycle, isoxazole. The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. The pioneering work on isoxazole chemistry was conducted by Claisen in 1903, who first synthesized the isoxazole ring system. The name "isoxazole" was initially proposed by Hantzsch.[1] This fundamental discovery laid the groundwork for the exploration of a vast chemical space of isoxazole derivatives and their subsequent applications in various scientific disciplines, particularly in the development of pharmaceuticals.

The unique electronic and structural features of the isoxazole ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive scaffold for the design of biologically active molecules.[2] Over the years, numerous synthetic methodologies have been developed to access a diverse range of substituted isoxazoles, allowing for the fine-tuning of their physicochemical and pharmacological properties.

The Emergence of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

While the precise first synthesis of a 5-phenylisoxazole-3-carboxylic acid ester is not readily apparent in early literature, the exploration of isoxazoles as pharmacophores gained momentum throughout the 20th century. A significant milestone in the specific development of this class of compounds is the work of Wang et al. in 2010, who synthesized a series of 5-phenylisoxazole-3-carboxylic acid derivatives and identified them as potent inhibitors of xanthine oxidase.[3] This research provided a clear and compelling biological target for this scaffold and spurred further investigation into its therapeutic potential.

Synthetic Strategies

The synthesis of 5-phenylisoxazole-3-carboxylic acid esters and their derivatives typically involves the construction of the isoxazole ring through a 1,3-dipolar cycloaddition reaction, followed by functional group manipulations. A general and widely adopted synthetic route is outlined below.

General Synthetic Workflow

The synthesis generally commences with the reaction of an acetophenone with diethyl oxalate to form a diketoester intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the ethyl 5-phenylisoxazole-3-carboxylate core. Subsequent hydrolysis of the ester and coupling with various amines or alcohols can then be performed to generate a library of derivatives.

Caption: General synthetic workflow for 5-phenylisoxazole-3-carboxylic acid derivatives.

Detailed Experimental Protocols

The following protocols are adapted from the work of Wang et al. (2010) and represent a standard method for the synthesis of the core scaffold and its derivatives.[3]

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

-

To a solution of sodium ethoxide (prepared from 2.3 g of Na in 50 mL of absolute ethanol), a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 12 hours and then the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the aqueous solution is extracted with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is acidified with dilute HCl to precipitate the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, which is then filtered, washed with water, and dried.

-

A mixture of the intermediate (11.0 g, 0.05 mol) and hydroxylamine hydrochloride (3.8 g, 0.055 mol) in ethanol (100 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford pure ethyl 5-phenylisoxazole-3-carboxylate.

Protocol 2: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

-

To a solution of ethyl 5-phenylisoxazole-3-carboxylate (4.34 g, 0.02 mol) in a mixture of THF (40 mL) and water (10 mL), lithium hydroxide monohydrate (1.26 g, 0.03 mol) is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3.

-

The resulting precipitate is filtered, washed with water, and dried to give 5-phenylisoxazole-3-carboxylic acid as a white solid.

Protocol 3: General Procedure for the Synthesis of 5-Phenylisoxazole-3-carboxamide Derivatives

-

To a solution of 5-phenylisoxazole-3-carboxylic acid (0.19 g, 1 mmol) in dry DMF (5 mL), 1-hydroxybenzotriazole (HOBt) (0.15 g, 1.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.21 g, 1.1 mmol) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

The appropriate amine (1.1 mmol) is then added, and the reaction mixture is stirred overnight.

-

The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography to afford the desired amide derivative.

Biological Activity and Mechanism of Action

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been reported to exhibit a range of biological activities.

Xanthine Oxidase Inhibition

The most well-characterized activity of this class of compounds is the inhibition of xanthine oxidase (XO). XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

The inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives against xanthine oxidase is summarized in the table below.

| Compound | R Group | IC50 (µM)[3] |

| 1 | H | > 100 |

| 2 | 4-CN-Ph-NH- | 0.87 |

| 3 | 3-CN-Ph-NH- | 0.54 |

| 4 | 2-CN-Ph-NH- | 1.23 |

| 5 | 4-NO2-Ph-NH- | 3.45 |

| 6 | 3-NO2-Ph-NH- | 2.18 |

| 7 | 2-NO2-Ph-NH- | 4.76 |

| 8 | Ph-CH2-NH- | > 50 |

The data indicates that the presence of a substituted phenylamino group at the 3-position is crucial for potent inhibitory activity. Specifically, a cyano-substituted phenylamino group, particularly at the meta position, results in the most potent inhibition.

Caption: Inhibition of the xanthine oxidase pathway by 5-phenylisoxazole-3-carboxylic acid derivatives.

Other Potential Biological Activities

Review of the broader literature on isoxazole-containing compounds suggests that the 5-phenylisoxazole-3-carboxylic acid ester scaffold may have potential in other therapeutic areas. Isoxazole derivatives have been reported to possess:

-

Anticancer activity: Through mechanisms such as apoptosis induction and inhibition of cell proliferation.[1]

-

Anti-inflammatory activity: By targeting enzymes like cyclooxygenases (COX).

-

Antimicrobial activity: Against various bacterial and fungal strains.

Further research is warranted to explore these potential activities for this specific class of compounds and to elucidate their mechanisms of action.

Caption: Potential signaling pathways and mechanisms for isoxazole derivatives.

Conclusion

The 5-phenylisoxazole-3-carboxylic acid ester core represents a versatile and valuable scaffold in medicinal chemistry. From the foundational discovery of the isoxazole ring to the targeted synthesis of potent enzyme inhibitors, the history of these compounds highlights a clear trajectory of scientific advancement. The well-established synthetic routes and the promising biological activities, particularly as xanthine oxidase inhibitors, provide a solid foundation for future research and development. The exploration of other potential therapeutic applications, guided by the broader understanding of isoxazole pharmacology, holds significant promise for the discovery of novel drug candidates. This guide serves as a comprehensive resource to aid researchers in navigating the rich history and chemistry of this important class of molecules.

References

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 5-phenylisoxazole-3-carboxylate from 5-phenylisoxazole-3-carboxylic acid

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 5-phenylisoxazole-3-carboxylate from 5-phenylisoxazole-3-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules, making it highly relevant to researchers in medicinal chemistry and drug development. Two primary methods are presented: the classic Fischer-Speier esterification and a milder approach using trimethylsilyldiazomethane (TMS-diazomethane). This guide includes comprehensive experimental procedures, characterization data, and a comparative summary of the methodologies to assist researchers in selecting the most suitable protocol for their specific needs.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely found in pharmaceuticals and agrochemicals. The methyl ester, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents. The esterification of the parent carboxylic acid is a fundamental transformation, and the choice of method can significantly impact yield, purity, and substrate compatibility. This document outlines two robust methods for this conversion, providing detailed protocols for their successful implementation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 5-phenylisoxazole-3-carboxylic acid | This compound |

| Molecular Formula | C₁₀H₇NO₃ | C₁₁H₉NO₃ |

| Molecular Weight | 189.17 g/mol | 203.19 g/mol |

| Appearance | Solid | White crystals |

| Melting Point | 160-164 °C | 78-86 °C[1] |

| CAS Number | 14441-90-8 | 51677-09-9[1] |

Reaction Diagram

Caption: Synthetic routes from the starting carboxylic acid to the methyl ester product.

Experimental Protocols

Two distinct protocols for the synthesis of this compound are provided below.

Protocol 1: Fischer-Speier Esterification

This method utilizes an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product. It is a cost-effective and scalable method.

Materials:

-

5-phenylisoxazole-3-carboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-